molecular formula C8H17ClN2O2 B12456782 Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride

Cat. No.: B12456782
M. Wt: 208.68 g/mol
InChI Key: ASSVNYSTMPQWRM-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16N2O2.ClH. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include tert-butyl 3-aminoazetidine-1-carboxylate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research .

Scientific Research Applications

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The pathways involved in its mechanism of action include enzyme catalysis and protein-ligand binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-aminoazetidine-3-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

tert-butyl 1-aminoazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)6-4-10(9)5-6;/h6H,4-5,9H2,1-3H3;1H

InChI Key

ASSVNYSTMPQWRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CN(C1)N.Cl

Origin of Product

United States

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